(1-(3,4-Difluorophenyl)ethyl)hydrazine
Description
(1-(3,4-Difluorophenyl)ethyl)hydrazine (CAS: 1016680-91-3) is a fluorinated hydrazine derivative with the molecular formula C₈H₁₀F₂N₂ and a molecular weight of 172.18 g/mol . The compound features a 3,4-difluorophenyl group attached to an ethyl chain terminating in a hydrazine (-NH-NH₂) moiety. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electronegativity, influencing electronic distribution and intermolecular interactions such as hydrogen bonding and lipophilicity. This structural configuration is critical in medicinal chemistry, where fluorination often improves metabolic stability and bioavailability .
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H10F2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3 |
InChI Key |
MPNUONZASOXJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 3,4-difluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Hydrazine, [1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrazine, [1-(3,4-difluorophenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, ultimately influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
- (R)-(1-(2,4-Dichlorophenyl)ethyl)hydrazine hydrochloride (CAS: 2174940-53-3):
- Molecular Weight: 241.5 g/mol (higher due to chlorine's atomic mass).
- Substituents: Chlorine atoms at 2- and 4-positions.
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole interactions but increase steric hindrance. This may alter binding affinity in biological targets .
Positional Isomerism: 3,4-Difluoro vs. 2,4-Difluoro
- 1-(2,4-Difluorophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (1f): Structure: Hydrazone with 2,4-difluorophenyl and trimethoxybenzylidene groups.
- Quinolones with 2,4-Difluorophenyl Substituents: Biological Activity: Studies show 2,4-difluorophenyl-substituted quinolones exhibit distinct antimycobacterial activity compared to 3,4-difluoro analogs, highlighting the importance of substituent positioning .
Hydrazine vs. Hydrazone Derivatives
- N′-(3,4-Difluorophenyl)-N′′-phenylbenzohydrazonamide (3a) :
Mono-Fluoro vs. Di-Fluoro Substitution
Table 1: Comparative Data for Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
